molecular formula C18H24N4O B14583831 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-02-8

1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14583831
CAS No.: 61220-02-8
M. Wt: 312.4 g/mol
InChI Key: YSNMHHKSPFAGIU-UHFFFAOYSA-N
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Description

1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction between tryptamine and a suitable piperidine derivative, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The imidazolidinone ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the imidazolidinone ring can yield various imidazolidine derivatives.

Scientific Research Applications

1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Mechanism of Action

The mechanism of action of 1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the piperidine ring may modulate the activity of various enzymes. The imidazolidinone structure can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

61220-02-8

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H24N4O/c23-18-19-8-12-22(18)15-6-10-21(11-7-15)9-5-14-13-20-17-4-2-1-3-16(14)17/h1-4,13,15,20H,5-12H2,(H,19,23)

InChI Key

YSNMHHKSPFAGIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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